Propyl 6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Overview
Description
Propyl 6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
The synthesis of Propyl 6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method results in good-to-excellent yields . Another method involves the use of Schiff base zinc (II) complex supported on magnetite nanoparticles, which acts as a reusable catalyst under mild conditions .
Chemical Reactions Analysis
Propyl 6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Cycloaddition: The triazolo ring can participate in [3+2] cycloaddition reactions with nitriles in the presence of copper acetate
Scientific Research Applications
Propyl 6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate has numerous applications in scientific research:
Medicinal Chemistry: It exhibits activities such as acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors. .
Agriculture: The compound has shown antifungal, antibacterial, and antiviral properties, making it useful in developing agrochemicals.
Material Sciences: It is used in the synthesis of materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of Propyl 6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. For instance, as a JAK1 and JAK2 inhibitor, it interferes with the JAK-STAT signaling pathway, which is crucial for cell proliferation and immune response . The compound’s ability to act as an RORγt inverse agonist suggests its potential in modulating immune responses .
Comparison with Similar Compounds
Propyl 6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate can be compared with other triazolopyrimidines, such as:
1,2,4-Triazolo[1,5-a]pyridines: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
1,2,4-Triazolo[1,5-a]pyrimidinones: Known for their antifungal and antibacterial properties.
Pyrimido[1,2-a]benzimidazoles: These compounds have applications in medicinal chemistry and material sciences.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and synthetic versatility.
Properties
IUPAC Name |
propyl 6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O4/c1-2-3-18-8(15)7-11-9-10-4-6(14(16)17)5-13(9)12-7/h4-5H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIDNFLAOGDIFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=NN2C=C(C=NC2=N1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.